molecular formula C21H17NO2 B2637472 N-(3-Acetylphenyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 316138-75-7

N-(3-Acetylphenyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2637472
CAS No.: 316138-75-7
M. Wt: 315.372
InChI Key: ZJGOJDXDWVWFHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Acetylphenyl)-[1,1’-biphenyl]-4-carboxamide: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a biphenyl structure through a carboxamide linkage. Biphenyl derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Acetylphenyl)-[1,1’-biphenyl]-4-carboxamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 3-acetylphenylboronic acid with 4-bromobiphenyl in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dioxane .

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved yields. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(3-Acetylphenyl)-[1,1’-biphenyl]-4-carboxamide is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets, such as enzymes and receptors. It can be used in the design of enzyme inhibitors and receptor modulators.

Medicine: Its biphenyl structure is a common motif in many biologically active compounds, making it a valuable scaffold for drug discovery.

Industry: In the materials science industry, N-(3-Acetylphenyl)-[1,1’-biphenyl]-4-carboxamide is used in the production of organic light-emitting diodes (OLEDs) and liquid crystals. Its unique structural properties contribute to the performance and stability of these materials .

Mechanism of Action

The mechanism of action of N-(3-Acetylphenyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds with active site residues, while the biphenyl structure can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: N-(3-Acetylphenyl)-[1,1’-biphenyl]-4-carboxamide is unique due to its biphenyl structure, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

N-(3-acetylphenyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c1-15(23)19-8-5-9-20(14-19)22-21(24)18-12-10-17(11-13-18)16-6-3-2-4-7-16/h2-14H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGOJDXDWVWFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.